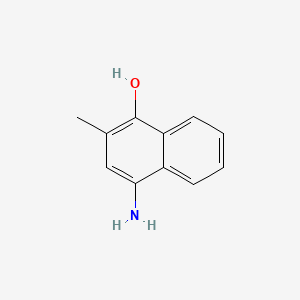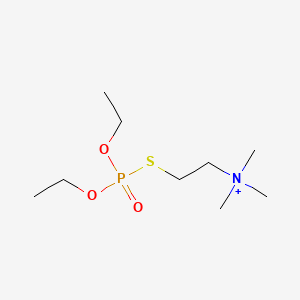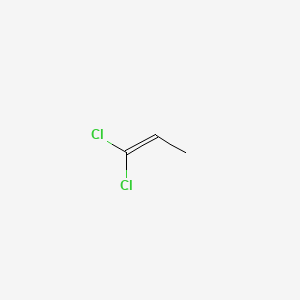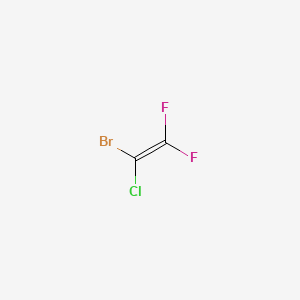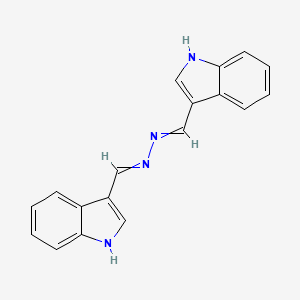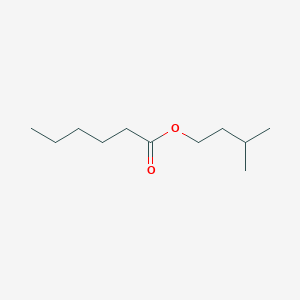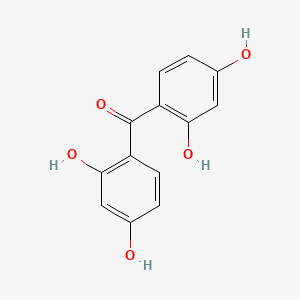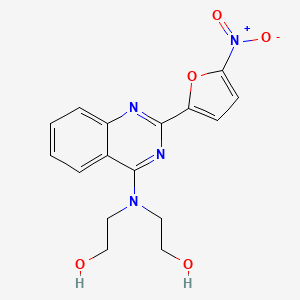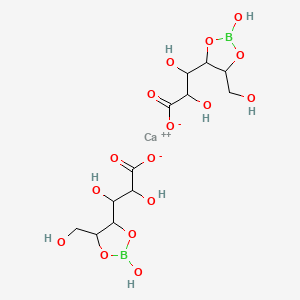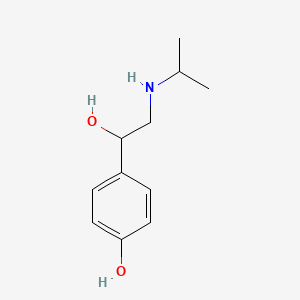
Acetyl hypofluorite
Overview
Description
Acetyl hypofluorite is an organic compound with the formula C2H3FO2 . It has a molecular weight of 78.0424 . It is also known by other names such as 1-(Fluorooxy)-1-oxoethane .
Molecular Structure Analysis
The molecular structure of Acetyl hypofluorite is represented by the formula C2H3FO2 . It has an average mass of 78.042 Da and a monoisotopic mass of 78.011711 Da .Chemical Reactions Analysis
Acetyl hypofluorite has been used in various chemical reactions. For example, it has been used in the fluorination of aryl boronic acids . It has also been used in the reaction with unprotected uracil and cytosine nucleosides in acetic acid or water .Physical And Chemical Properties Analysis
The physical and chemical properties of Acetyl hypofluorite are represented by its molecular formula C2H3FO2 and its molecular weight of 78.0424 .Mechanism of Action
Future Directions
Acetyl hypofluorite has shown potential in various areas of chemistry. For instance, it has been found to be a powerful fluorinating agent . Its use in the fluorination of heterocyclic compounds is a hot spot in modern organic chemistry . The development of environmentally friendly methods for the production of Acetyl hypofluorite is also an area of interest .
properties
CAS RN |
78948-09-1 |
|---|---|
Molecular Formula |
C2H3FO2 |
Molecular Weight |
78.04 g/mol |
IUPAC Name |
fluoro acetate |
InChI |
InChI=1S/C2H3FO2/c1-2(4)5-3/h1H3 |
InChI Key |
QWLICVXJMVMDDQ-UHFFFAOYSA-N |
SMILES |
CC(=O)OF |
Canonical SMILES |
CC(=O)OF |
Other CAS RN |
78948-09-1 |
synonyms |
acetyl hypofluorite |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details












Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


